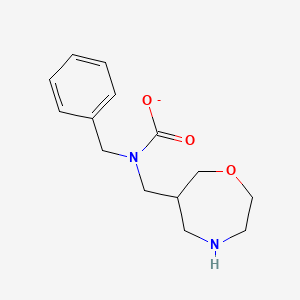
((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate is a chemical compound with the molecular formula C14H21ClN2O3. . This compound is characterized by the presence of an oxazepane ring, a benzyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate typically involves the reaction of benzyl chloroformate with 1,4-oxazepane-6-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazepane ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of ((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity . The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl ®-(5-oxo-1,4-oxazepan-6-yl)carbamate: Similar structure but with a different substitution pattern.
tert-Butyl methyl(1,4-oxazepan-6-yl)carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
((1,4-Oxazepan-6-yl)methyl)(benzyl)carbamate is unique due to its specific combination of an oxazepane ring, benzyl group, and carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H19N2O3- |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-benzyl-N-(1,4-oxazepan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c17-14(18)16(9-12-4-2-1-3-5-12)10-13-8-15-6-7-19-11-13/h1-5,13,15H,6-11H2,(H,17,18)/p-1 |
Clave InChI |
SVDTWFXDCDFBEW-UHFFFAOYSA-M |
SMILES canónico |
C1COCC(CN1)CN(CC2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


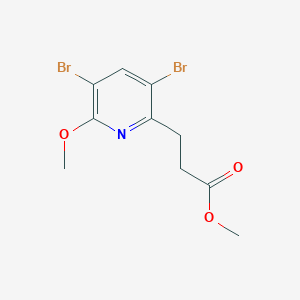
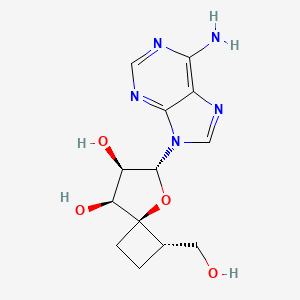
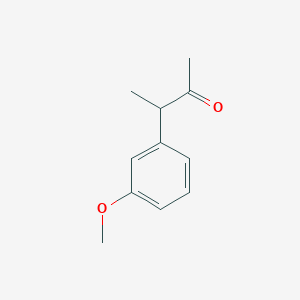
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
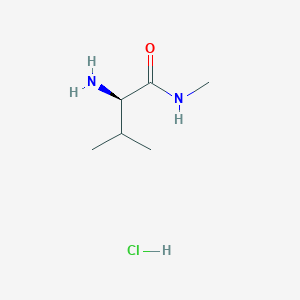
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
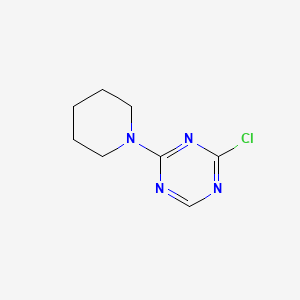
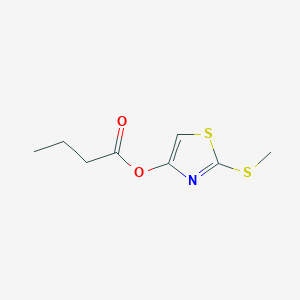
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
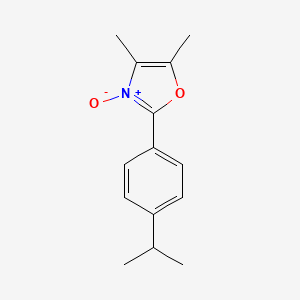
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
